Cas no 853909-77-0 (PDK1 inhibitor)
PDK1 inhibitor structure
Product Name:PDK1 inhibitor
Numéro CAS:853909-77-0
Le MF:C25H15N5
Mégawatts:385.420104265213
CID:4660516
Update Time:2025-06-08
PDK1 inhibitor Propriétés chimiques et physiques
Nom et identifiant
-
- [4-[8-[(Pyridin-3-yl)ethynyl]iMidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile
- Benzeneacetonitrile, 4-[8-(3-pyridinylethynyl)-1H-iMidazo[4,5-c]quinolin-1-yl]- (9CI)
- 2-[4-[8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile
- PDK1 inhibitor
-
- Piscine à noyau: 1S/C25H15N5/c26-12-11-18-5-8-21(9-6-18)30-17-29-24-16-28-23-10-7-19(14-22(23)25(24)30)3-4-20-2-1-13-27-15-20/h1-2,5-10,13-17H,11H2
- La clé Inchi: MBIMERRBQGQJIO-UHFFFAOYSA-N
- Sourire: C1(CC#N)=CC=C(N2C3C4C(N=CC=3N=C2)=CC=C(C#CC2=CC=CN=C2)C=4)C=C1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 2
PDK1 inhibitor PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Biosynth | DJB90977-5 mg |
4-[8-[2-(3-Pyridinyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]benzeneacetonitrile |
853909-77-0 | 5mg |
$115.50 | 2023-01-05 | ||
| Biosynth | DJB90977-10 mg |
4-[8-[2-(3-Pyridinyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]benzeneacetonitrile |
853909-77-0 | 10mg |
$184.80 | 2023-01-05 | ||
| Biosynth | DJB90977-25 mg |
4-[8-[2-(3-Pyridinyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]benzeneacetonitrile |
853909-77-0 | 25mg |
$346.50 | 2023-01-05 | ||
| Biosynth | DJB90977-50 mg |
4-[8-[2-(3-Pyridinyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]benzeneacetonitrile |
853909-77-0 | 50mg |
$554.50 | 2023-01-05 | ||
| Biosynth | DJB90977-100 mg |
4-[8-[2-(3-Pyridinyl)ethynyl]-1H-imidazo[4,5-c]quinolin-1-yl]benzeneacetonitrile |
853909-77-0 | 100MG |
$887.00 | 2023-01-05 |
PDK1 inhibitor Littérature connexe
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
853909-77-0 (PDK1 inhibitor) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot